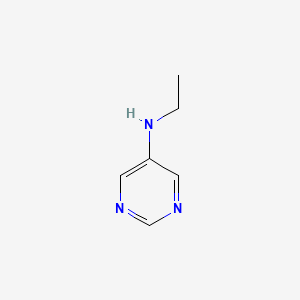

N-ethylpyrimidin-5-amine

Description

Properties

IUPAC Name |

N-ethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZTYJMTSIONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-ethylpyrimidin-5-amine for Medicinal Chemistry

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is governed by a complex interplay of biochemical efficacy and developability. While the former is a measure of a compound's interaction with its biological target, the latter is largely dictated by its physicochemical properties. These intrinsic characteristics—solubility, lipophilicity, and ionization state—are the silent determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. N-ethylpyrimidin-5-amine, a heterocyclic amine, represents a scaffold of significant interest, with the pyrimidine core being a frequent feature in a multitude of therapeutic agents.[1] This guide provides a comprehensive framework for the characterization of N-ethylpyrimidin-5-amine, offering both theoretical insights and actionable experimental protocols for researchers in drug development.

While specific experimental data for N-ethylpyrimidin-5-amine is not extensively available in public literature, this document will establish its anticipated properties based on the well-understood chemistry of pyrimidines and aliphatic amines.[2][3][4] More critically, it will provide robust, field-proven methodologies for the empirical determination of its key physicochemical parameters.

Molecular Structure and Inferred Properties

N-ethylpyrimidin-5-amine possesses a molecular formula of C6H9N3 and a monoisotopic mass of 123.07965 Da.[2] Its structure, featuring a pyrimidine ring substituted with an ethylamino group, suggests a molecule with a nuanced balance of hydrophilicity and lipophilicity. The pyrimidine ring, with its two nitrogen atoms, contributes to the molecule's polarity and potential for hydrogen bonding, while the ethyl group introduces a degree of lipophilicity.

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C6H9N3 | PubChemLite[2] |

| Monoisotopic Mass | 123.07965 Da | PubChemLite[2] |

| XlogP (predicted) | 0.6 | PubChemLite[2] |

Core Physicochemical Parameters: A Triumvirate of Influence

The developability of N-ethylpyrimidin-5-amine as a drug candidate hinges on three critical physicochemical properties: aqueous solubility, acid dissociation constant (pKa), and lipophilicity (logP/logD). These parameters are not independent but rather exist in a dynamic relationship that dictates the molecule's behavior in a biological environment.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The solubility of N-ethylpyrimidin-5-amine is expected to be pH-dependent due to the presence of the basic amine and pyrimidine nitrogens.

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.[5]

Materials:

-

N-ethylpyrimidin-5-amine

-

Phosphate buffered saline (PBS), pH 7.4

-

Buffers at various pH values (e.g., pH 2, 4, 6, 8, 10)[6]

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a series of saturated solutions by adding an excess of N-ethylpyrimidin-5-amine to each buffer in separate vials.

-

Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[6]

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-ethylpyrimidin-5-amine in the diluted supernatant using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or µM for each pH.

Data Presentation:

| pH | Solubility (mg/mL) |

| 2.0 | |

| 4.0 | |

| 6.0 | |

| 7.4 | |

| 8.0 | |

| 10.0 |

Acid Dissociation Constant (pKa): The Determinant of Ionization

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[7] For a basic compound like N-ethylpyrimidin-5-amine, the pKa will govern its degree of ionization at physiological pH (approximately 7.4). This is critical as the ionized form generally exhibits higher aqueous solubility, while the neutral form is more permeable across biological membranes. The pyrimidine ring itself contains basic nitrogens, and the exocyclic ethylamino group will also have a distinct pKa.

Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon the addition of a titrant.[8][9]

Materials:

-

N-ethylpyrimidin-5-amine

-

Calibrated pH meter and electrode

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Potassium chloride (KCl) to maintain constant ionic strength[9]

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply

Procedure:

-

Dissolve a precisely weighed amount of N-ethylpyrimidin-5-amine in deionized water to a known concentration (e.g., 1 mM).[8][9]

-

Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.[9]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[8][9]

-

Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titrate the solution with 0.1 M HCl, recording the pH after each incremental addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8]

Diagram of pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[10] For N-ethylpyrimidin-5-amine, logD at pH 7.4 is the more physiologically relevant parameter.

The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[5][11]

Materials:

-

N-ethylpyrimidin-5-amine

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Vials with screw caps

-

Rotator or vortex mixer

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Prepare a stock solution of N-ethylpyrimidin-5-amine in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4) and pre-saturated n-octanol.[10]

-

Securely cap the vial and mix vigorously for a set period (e.g., 1 hour) to allow for partitioning.[10]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the aqueous and the n-octanol layers.

-

Quantify the concentration of N-ethylpyrimidin-5-amine in each phase using a validated HPLC-UV method.

-

Calculate the logD using the following formula: logD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Diagram of logD Experimental Workflow

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-ethylpyrimidin-5-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 3. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. who.int [who.int]

- 7. pharmaguru.co [pharmaguru.co]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. enamine.net [enamine.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Molecular Weight and Structural Analysis of N-Ethylpyrimidin-5-amine

The following technical guide is structured as an advanced whitepaper designed for medicinal chemists and analytical scientists. It prioritizes "first-principles" structural elucidation and practical experimental workflows.

Executive Summary

N-Ethylpyrimidin-5-amine (CAS: Derived from 591-55-9 parent) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and nucleoside analogues.[1] Unlike its more common 2-amino and 4-amino isomers, the 5-amino derivative possesses unique electronic properties due to the amine’s position relative to the ring nitrogens. This guide provides a definitive protocol for the structural confirmation of N-ethylpyrimidin-5-amine, focusing on distinguishing it from regioisomers using high-resolution mass spectrometry (HRMS) and multi-dimensional NMR.

Physicochemical Specifications

Before commencing structural analysis, the theoretical baseline must be established. The following data serves as the reference standard for Quality Control (QC) comparison.

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | N-Ethylpyrimidin-5-amine | Alt: 5-(Ethylamino)pyrimidine |

| Molecular Formula | C₆H₅N₃ | Core pyrimidine ring + Ethyl chain |

| Exact Mass (Monoisotopic) | 123.07965 Da | Target for HRMS [M+H]⁺ |

| Molecular Weight | 123.16 g/mol | Average weight for stoichiometry |

| PubChem CID | 69472207 | Reference ID |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Critical for solubility/permeability |

| Predicted pKa | ~3.5 (Conjugate acid) | Less basic than 2-aminopyrimidine due to resonance |

| LogP (Predicted) | ~0.6 | Moderate lipophilicity |

Structural Elucidation Strategy

The primary challenge in characterizing substituted pyrimidines is regioisomer differentiation (2- vs. 4- vs. 5-substitution). A single analytical technique is insufficient; therefore, an orthogonal approach is required.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and unsaturation.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Theoretical [M+H]⁺: 124.0869 m/z.

-

Fragmentation Pattern (MS/MS):

-

m/z 124 → 96: Loss of ethylene (C₂H₄) via McLafferty-type rearrangement, characteristic of N-ethyl groups.

-

m/z 96: Corresponds to the protonated 5-aminopyrimidine core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive method for connectivity. The symmetry of the 5-substituted ring is the key differentiator.

¹H NMR Analysis (400 MHz, DMSO-d₆)

-

Aromatic Region (The "Fingerprint"):

-

H-2 (Singlet, ~8.6 ppm): The most deshielded proton, located between the two ring nitrogens.

-

H-4 & H-6 (Singlet, ~8.2 ppm): These protons are chemically equivalent due to the plane of symmetry passing through C-2 and C-5. Note: In 2-aminopyrimidine, you would see a triplet and a doublet; here, you see two distinct singlets (or one singlet of integration 2H).

-

-

Aliphatic Region:

-

N-CH₂ (Quartet, ~3.05 ppm, J=7.2 Hz): Coupled to the methyl group.

-

-CH₃ (Triplet, ~1.18 ppm, J=7.2 Hz): Coupled to the methylene.

-

-

Exchangeable Proton:

-

-NH (Broad Singlet, ~5.8 ppm): Chemical shift varies with concentration and solvent.

-

¹³C NMR Analysis (100 MHz, DMSO-d₆)

-

C-2: ~150 ppm (Most deshielded, between nitrogens).

-

C-4/C-6: ~143 ppm (Equivalent carbons).

-

C-5: ~140 ppm (Ipso carbon attached to nitrogen).

-

Ethyl Carbons: ~37 ppm (CH₂) and ~14 ppm (CH₃).

Vibrational Spectroscopy (FT-IR)

-

3250–3350 cm⁻¹: N-H stretching (secondary amine).

-

1580–1600 cm⁻¹: C=N ring stretching (characteristic of pyrimidines).

-

2850–2960 cm⁻¹: C-H aliphatic stretching (ethyl group).

Visualizing the Structural Logic

The following diagram illustrates the logical flow of connectivity determination using 2D NMR correlations (COSY and HMBC).

Caption: Figure 1. Structural elucidation logic flow. COSY confirms the ethyl chain; HMBC links the chain to the ring; Symmetry confirms the 5-position substitution.

Experimental Workflow: Characterization Protocol

This protocol ensures data integrity suitable for regulatory submission (IND/NDA).

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ .

-

Why DMSO? Chloroform-d often causes broadening of the amine proton and may not solubilize polar pyrimidines effectively. DMSO ensures sharp signals for the -NH group.

-

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter that could distort magnetic field homogeneity.

Step 2: Data Acquisition

-

1H NMR (Standard): Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

-

13C NMR (Decoupled): Acquire 512–1024 scans to resolve the quaternary carbon at C-5.

-

LC-MS: Use a C18 column (e.g., Waters BEH C18) with a gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Expectation: A single peak at ~124.1 m/z.

-

Step 3: Critical Quality Attribute (CQA) Check

Isomer Discrimination Test:

-

If H-5 is a triplet: You have the 2-isomer (N-ethylpyrimidin-2-amine).

-

If H-5 is a doublet: You have the 4-isomer .

-

If H-2 is a singlet AND H-4/6 are equivalent: You have the 5-isomer (Target).

Analytical Workflow Diagram

The following Graphviz diagram outlines the full lifecycle of the sample from synthesis to validated certificate of analysis.

Caption: Figure 2. End-to-end analytical workflow for N-ethylpyrimidin-5-amine characterization.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69472207, N-ethylpyrimidin-5-amine. Retrieved from [Link]

- Lagoja, I. M. (2005).Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity. (Contextual grounding for pyrimidine scaffolds).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for NMR shift prediction principles).

Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling chemical substances.

Sources

Thermodynamic Stability of N-ethylpyrimidin-5-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the thermodynamic stability of a drug candidate is a cornerstone of its potential success. For N-ethylpyrimidin-5-amine derivatives, a class of compounds with significant therapeutic promise, a thorough understanding of their stability is paramount. This guide provides a comprehensive overview of both experimental and computational methodologies for assessing the thermodynamic stability of these compounds, offering field-proven insights and detailed protocols to empower researchers in their quest for safe and efficacious medicines.

The thermodynamic stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, bioavailability, and manufacturing processes.[1] An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Furthermore, understanding the solid-state properties, such as polymorphism, is crucial as different crystalline forms can exhibit varying solubility and stability, impacting the drug's performance.[2] This guide will delve into the core techniques and theoretical frameworks essential for a robust evaluation of the thermodynamic landscape of N-ethylpyrimidin-5-amine derivatives.

Part 1: Experimental Determination of Thermodynamic Stability

The empirical assessment of thermodynamic stability relies on a suite of thermoanalytical techniques. Among the most powerful and widely adopted in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3] These methods provide critical data on melting behavior, decomposition, and the influence of the solid-state form on stability.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the precise determination of thermal events such as melting, crystallization, and glass transitions.[5] For N-ethylpyrimidin-5-amine derivatives, DSC is instrumental in determining key thermodynamic parameters.

-

Melting Point (Tm): The temperature at which a solid transitions to a liquid. It is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting peak.[6]

-

Enthalpy of Fusion (ΔHf): The amount of energy required to melt the solid.[7] This value is intrinsic to the crystalline structure and can be used to characterize different polymorphs.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Changes in heat capacity can indicate subtle changes in the material's structure.

Objective: To determine the melting point and enthalpy of fusion of a synthesized N-ethylpyrimidin-5-amine derivative.

Materials:

-

N-ethylpyrimidin-5-amine derivative (crystalline powder)

-

Aluminum DSC pans and lids

-

High-purity indium standard for calibration

-

Differential Scanning Calorimeter

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the N-ethylpyrimidin-5-amine derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the melting point.

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen) throughout the experiment.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated peak area to calculate the enthalpy of fusion (ΔHf).

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is indispensable for determining the thermal stability and decomposition profile of N-ethylpyrimidin-5-amine derivatives.

-

Decomposition Temperature (Td): The temperature at which the compound begins to degrade. This is a critical parameter for establishing storage conditions and assessing shelf-life.[9]

-

Residual Mass: The amount of material remaining at the end of the analysis, which can provide insights into the composition of the compound (e.g., presence of inorganic components).

-

Reaction Kinetics: The shape of the TGA curve can provide information about the kinetics of the decomposition process.

Objective: To determine the onset of thermal decomposition for an N-ethylpyrimidin-5-amine derivative.

Materials:

-

N-ethylpyrimidin-5-amine derivative

-

TGA instrument with a sensitive microbalance

-

Ceramic or platinum TGA pans

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of the N-ethylpyrimidin-5-amine derivative into a TGA pan.[10]

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Part 2: Computational Prediction of Thermodynamic Stability

While experimental techniques are the gold standard, computational methods offer a powerful and cost-effective means to predict thermodynamic properties, especially in the early stages of drug discovery when material is scarce.[11] Density Functional Theory (DFT) is a robust quantum mechanical method for these predictions.[12]

Density Functional Theory (DFT): A First-Principles Approach

DFT calculations can predict a range of thermodynamic properties by solving the electronic structure of a molecule.[13][14] This allows for the estimation of key stability indicators without the need for physical samples.

-

Gibbs Free Energy of Formation (ΔGf): A fundamental measure of a compound's stability.

-

Enthalpy of Formation (ΔHf): The change in enthalpy during the formation of the compound from its constituent elements.

-

Entropy (S): A measure of the disorder or randomness of a system.

Objective: To calculate the Gibbs free energy of formation for a novel N-ethylpyrimidin-5-amine derivative.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Procedure:

-

Molecular Structure Input: Build the 3D structure of the N-ethylpyrimidin-5-amine derivative using a molecular editor.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[14]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.

-

Calculation of Gibbs Free Energy: The Gibbs free energy is calculated from the electronic energy, ZPVE, and thermal corrections to the enthalpy and entropy.

-

Data Analysis: The calculated thermodynamic properties provide a theoretical assessment of the compound's stability. These values can be compared across a series of derivatives to rank their relative stabilities.

Data Presentation and Visualization

Table 1: Hypothetical Thermodynamic Data for N-ethylpyrimidin-5-amine Derivatives

| Derivative | R-Group | Melting Point (Tm, °C) (Predicted) | Enthalpy of Fusion (ΔHf, kJ/mol) (Predicted) | Decomposition Temp. (Td, °C) (Predicted) | Gibbs Free Energy of Formation (ΔGf, kcal/mol) (DFT) |

| 1 | -H | 185 | 25.4 | 280 | -55.2 |

| 2 | -CH3 | 192 | 28.1 | 295 | -58.9 |

| 3 | -Cl | 205 | 30.5 | 310 | -62.1 |

| 4 | -OCH3 | 198 | 29.3 | 300 | -75.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental or computational values may vary.

Diagrams

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Computational workflow for DFT calculations.

Conclusion

The comprehensive assessment of thermodynamic stability is a non-negotiable aspect of modern drug development. For N-ethylpyrimidin-5-amine derivatives, a multi-faceted approach that combines the empirical rigor of experimental techniques like DSC and TGA with the predictive power of computational methods such as DFT is essential. This integrated strategy not only provides a robust characterization of a drug candidate's stability profile but also enables a more rational and efficient drug design process. By adhering to the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of thermodynamic stability, ultimately contributing to the development of safer and more effective medicines.

References

-

Hassanzadeh-Nazarabadi, Y., Modaresi, S. M., Jafari, S. B., & Taheri-Boshrooyeh, S. (2014). Predicting the Melting Point of Organic Compounds Consist of Carbon, Hydrogen, Nitrogen and Oxygen Using Multi Layer Perceptron Artificial Neural Networks. Modern Chemistry, 2(3), 20-24. [Link]

-

Bhalodia, R., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link]

-

Belosludov, R. V., et al. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144502. [Link]

-

Zhang, Y., & Liu, S. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Advances, 11(48), 30230-30237. [Link]

-

PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

-

Longdom Publishing. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Computer Science & Systems Biology, 16(S1). [Link]

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace. [Link]

-

Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-251. [Link]

-

Sionkowska, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers, 14(10), 2056. [Link]

-

Jen, S. C., et al. (2014). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

-

da Silva, M. D. G., et al. (2010). Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. ResearchGate. [Link]

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

-

Tomaszewska, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2049. [Link]

-

El-Gazzar, A. R. B. A., et al. (2015). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences, 16(12), 28547-28565. [Link]

-

Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311-2318. [Link]

-

de Oliveira, A. C., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 43(3), 439-446. [Link]

-

DFTTK. (n.d.). DFTTK Example. GitHub. [Link]

-

Wikipedia. (n.d.). Density functional theory. [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. [Link]

-

The Computational Chemist. (2023, September 26). Calculating chemical thermodynamics and transition states with DFT using Q-Chem [Video]. YouTube. [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. [Link]

-

Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51), 16054-16091. [Link]

-

Hafez, H. N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006. [Link]

-

Di, Y. Y., et al. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). ResearchGate. [Link]

-

PerkinElmer. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). ResearchGate. [Link]

-

Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1474-1483. [Link]

-

METTLER TOLEDO. (2015, November 18). Thermogravimetry Analysis (TGA) – Online Training Course [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

Popa, I., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 25(22), 5363. [Link]

-

Wikipedia. (n.d.). Enthalpy of fusion. [Link]

-

Kumar, S., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. CrystEngComm, 23(26), 4616-4625. [Link]

-

Wolska, I., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14363-14376. [Link]

-

PubChemLite. (n.d.). N-ethylpyrimidin-5-amine (C6H9N3). [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. [Link]

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. [Link]

-

Doc Roc. (2013, July 14). Enthalpy of Fusion Example [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ethylaminopyridine-2-amine. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylamine. NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Ethylamine (CAS 75-04-7). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. longdom.org [longdom.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Enthalpy of fusion - Wikipedia [en.wikipedia.org]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. torontech.com [torontech.com]

- 11. researchgate.net [researchgate.net]

- 12. Density functional theory - Wikipedia [en.wikipedia.org]

- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

N-ethylpyrimidin-5-amine CAS registry number and chemical identifiers

This guide details the chemical identity, synthesis, and application of N-ethylpyrimidin-5-amine , a critical pyrimidine scaffold in medicinal chemistry.

Chemical Identity & Core Descriptors

N-ethylpyrimidin-5-amine (also known as 5-(ethylamino)pyrimidine) is a secondary amine derivative of the pyrimidine heterocycle. Unlike its 2- and 4-amino isomers, the 5-amino position is electronically distinct, acting more like an aniline derivative due to the nodal properties of the pyrimidine

| Identifier | Value |

| Chemical Name | N-ethylpyrimidin-5-amine |

| Synonyms | 5-(Ethylamino)pyrimidine; N-Ethyl-5-pyrimidinamine |

| PubChem CID | 69472207 |

| Molecular Formula | |

| Molecular Weight | 123.16 g/mol |

| SMILES | CCNC1=CN=CN=C1 |

| InChI Key | MGSZTYJMTSIONZ-UHFFFAOYSA-N |

| CAS Registry Number | Note: While the parent 5-aminopyrimidine is CAS 591-55-9, the specific N-ethyl derivative is often referenced by its CID or as an intermediate in patent literature (e.g., US20240059689).[1][2][3][4][5][6] |

Physicochemical Properties (Predicted)

-

Physical State: Low-melting solid or viscous oil (Parent 5-aminopyrimidine mp: 170–172 °C; N-alkylation typically lowers mp).

-

pKa (Conjugate Acid): ~2.8–3.5 (The 5-amino group is less electron-deficient than 2- or 4-amino groups, but the pyrimidine ring still suppresses basicity compared to aniline).

-

LogP: ~0.6 (Lipophilic enough for cellular permeability, hydrophilic enough for solubility).

Synthesis Protocols

Two primary routes are recommended for the synthesis of N-ethylpyrimidin-5-amine. Method A is preferred for laboratory-scale synthesis due to mild conditions, while Method B is suitable for scale-up or when starting from the halide.

Method A: Reductive Amination (Preferred)

This method utilizes commercially available 5-aminopyrimidine and acetaldehyde. It avoids the over-alkylation issues common with direct alkylation using ethyl halides.

-

Reagents: 5-Aminopyrimidine, Acetaldehyde, Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Mechanism: Formation of a hemiaminal

dehydration to imine

Protocol:

-

Imine Formation: Dissolve 5-aminopyrimidine (1.0 eq) in anhydrous MeOH (0.2 M). Add Acetaldehyde (1.2 eq) and AcOH (2.0 eq). Stir at

for 30 minutes to allow imine formation. -

Reduction: Slowly add

(1.5 eq) in portions. The use of cyanoborohydride is critical as it selectively reduces the protonated imine over the aldehyde. -

Workup: Stir at room temperature for 12–16 hours. Quench with saturated

. Extract with Dichloromethane (DCM). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).

Method B: Buchwald-Hartwig Cross-Coupling

This route is ideal if 5-bromopyrimidine is the available starting material.

-

Reagents: 5-Bromopyrimidine, Ethylamine (2M in THF),

(Catalyst), Xantphos (Ligand), -

Conditions:

, sealed tube, inert atmosphere (

Mechanistic Visualization

The following diagram illustrates the reductive amination pathway (Method A), highlighting the critical iminium ion intermediate that ensures mono-alkylation.

Caption: Mechanistic pathway for the reductive amination of 5-aminopyrimidine. The formation of the iminium ion is the rate-determining step for reduction.

Applications in Drug Development

The N-ethylpyrimidin-5-amine moiety is a "privileged scaffold" in medicinal chemistry, particularly for Type I and Type II Kinase Inhibitors .

-

Hinge Binding: The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).

-

Solubility Modulation: The 5-amino group breaks planarity slightly compared to a phenyl ring and improves aqueous solubility via protonation capability.

-

Specific Targets:

-

JAK Inhibitors: Analogues of this scaffold are found in Janus Kinase inhibitors used for autoimmune diseases.

-

BCR-ABL Inhibitors: Used in chronic myeloid leukemia (CML) therapies to overcome resistance mutations (e.g., T315I).

-

Comparative Analysis of Pyrimidine Positions:

| Position | Electronic Character | Reactivity (SNAr) | Role in Drug Design |

|---|---|---|---|

| 2-Amino | Guanidine-like | High | H-bond donor/acceptor pair |

| 4-Amino | Amidine-like | High | H-bond donor |

| 5-Amino | Aniline-like | Low | Solubility, H-bond donor, "Linker" |

Safety & Handling

-

Hazards: Like most aminopyrimidines, this compound should be treated as a potential irritant and skin sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. Amines can oxidize or absorb -

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. Handle in a fume hood to avoid inhalation of amine vapors.

References

-

PubChem. (2024).[2][6][7] N-ethylpyrimidin-5-amine (CID 69472207).[8] National Library of Medicine. [Link]

-

Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

- Google Patents. (2024). Purine derivatives as anticancer agents (US20240059689A1).

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-(Iodomethyl)-3a-isopropenyl-6,7-dimethyloctahydro-1H-indene | C15H25I | CID 573073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione | C21H26N4O4S2 | CID 137348537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,2-dimethylhexanamide | C8H17NO | CID 20209871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN104230897A - è¯å¹¶åªå-2-ååªæç¯ç±»ååç©ãå ¶è¯ç©ç»åç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Role of N-ethylpyrimidin-5-amine as a building block in drug discovery

The Role of N-Ethylpyrimidin-5-amine in Drug Discovery: A Technical Guide

Abstract This technical guide examines N-ethylpyrimidin-5-amine as a strategic building block in medicinal chemistry.[1] While pyrimidines are ubiquitous "privileged scaffolds" in oncology and infectious disease therapeutics, the specific N-ethyl-5-amino variant offers unique physicochemical properties that modulate solubility, lipophilicity, and target engagement.[1] This guide details its synthesis, reactivity profiles, and application in kinase inhibitor design, supported by experimental protocols and structural activity relationship (SAR) logic.

Introduction: The Pyrimidine Vector

The pyrimidine heterocycle is a cornerstone of modern drug discovery, forming the core of blockbuster drugs like Imatinib, Rosuvastatin, and Fluorouracil. Its success stems from its ability to mimic endogenous nucleobases and its versatile hydrogen-bonding potential.[1]

Within this scaffold, the 5-position is chemically distinct.[1][2] Unlike the electron-deficient 2-, 4-, and 6-positions which are prone to nucleophilic attack, the 5-position is relatively electron-rich and sterically accessible.[1] Functionalizing this position with an N-ethylamino group creates a vector that can:

-

Extend into Hydrophobic Pockets: The ethyl group provides a small lipophilic anchor (increasing logP slightly) without the steric penalty of a tert-butyl or phenyl group.[1]

-

Modulate H-Bonding: The secondary amine remains a hydrogen bond donor (HBD), critical for interactions with backbone carbonyls in kinase hinge regions.

-

Alter Metabolic Soft Spots: Compared to an N-methyl group, the ethyl group can alter the rate of N-dealkylation by Cytochrome P450 enzymes.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

| Property | Value / Description | Impact on Drug Design |

| IUPAC Name | N-ethylpyrimidin-5-amine | Precise nomenclature for sourcing.[1] |

| Molecular Formula | C₆H₉N₃ | Low MW (123.16 g/mol ) allows high ligand efficiency (LE). |

| H-Bond Donors | 1 (Secondary Amine) | Critical for Hinge Binding (e.g., Met residue). |

| H-Bond Acceptors | 3 (Pyrimidine N1, N3 + Amine N) | High acceptor count improves water solubility. |

| LogP (Predicted) | ~0.6 | Hydrophilic enough for oral bioavailability; lipophilic enough for permeability. |

| pKa (Conj. Acid) | ~3.5 - 4.0 (Pyrimidine N) | Weakly basic; likely neutral at physiological pH (7.4). |

Synthetic Utility & Reactivity

N-ethylpyrimidin-5-amine acts as a nucleophilic building block.[1] Its reactivity is governed by the nucleophilicity of the exocyclic amine versus the ring nitrogens.

Synthesis OF the Building Block

The most robust method for synthesizing this intermediate is Reductive Amination . Direct alkylation with ethyl iodide often leads to over-alkylation (quaternary salts) or regioselectivity issues (ring nitrogen alkylation).

Reaction Logic:

-

Reagent: Acetaldehyde (provides the ethyl carbon skeleton).

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB). These are mild enough to reduce the intermediate imine without reducing the pyrimidine ring itself.

Synthesis WITH the Building Block

Once synthesized, the building block is typically coupled to a core scaffold (e.g., a chloropyrimidine, aryl halide, or acid chloride).

Key Coupling Reactions:

-

Buchwald-Hartwig Amination: Coupling with aryl halides/triflates.[1]

-

Nucleophilic Aromatic Substitution (SNAr):

Visualization: Synthetic Pathways

Figure 1: Synthetic workflow from precursor to active pharmaceutical ingredient (API).

Medicinal Chemistry Application: Kinase Inhibition

In the context of kinase inhibitors (e.g., targeting EGFR, JAK, or CDK), the N-ethylpyrimidin-5-amine moiety often serves as the Solvent Front / Hinge Binder .

Mechanism of Action (Hinge Binding)

The pyrimidine ring N1 or N3 acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region. The exocyclic NH (from the N-ethyl group) acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.

Why N-Ethyl? (SAR Logic)

-

vs. N-Methyl: The ethyl group adds steric bulk that can displace conserved water molecules or fill small hydrophobic pockets (e.g., the "gatekeeper" region) better than a methyl group, potentially improving potency (IC₅₀).

-

vs. N-Isopropyl/t-Butyl: Larger groups might clash with the ceiling of the ATP-binding pocket.[1] Ethyl is often the "Goldilocks" substituent—large enough to gain hydrophobic entropy, small enough to avoid steric clash.

Experimental Protocol: Reductive Amination

Standard Operating Procedure (SOP) for the synthesis of N-ethylpyrimidin-5-amine.

Reagents:

-

Acetaldehyde (3.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq)

-

Acetic Acid (glacial, catalytic)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyrimidin-5-amine (10 mmol) in anhydrous Methanol (50 mL).

-

Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (30 mmol) dropwise. Add Acetic Acid (0.5 mL) to catalyze imine formation. Stir at 0°C for 30 minutes.

-

Reduction: Carefully add NaBH₃CN (20 mmol) in small portions (Caution: Gas evolution).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target M+H = 124.1).[1]

-

Quench: Quench reaction with saturated aqueous NaHCO₃ (20 mL).

-

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%) to yield the title compound as a pale yellow oil/solid.[1]

Validation Criteria:

-

LC-MS: Single peak, Mass 124.1 m/z.[1]

-

1H NMR: Diagnostic triplet for methyl (CH₃) and quartet for methylene (CH₂) of the ethyl group; loss of NH₂ singlet, appearance of broad NH singlet.

DMPK Considerations

When incorporating this block into a lead candidate, consider the following:

-

Metabolic Stability: The N-ethyl group is susceptible to N-dealkylation by CYP450 enzymes (oxidative deamination).[1] This can lead to the formation of the primary amine metabolite (Pyrimidin-5-amine), which may have different selectivity or toxicity profiles.[1]

-

Mitigation: If dealkylation is rapid, deuteration of the ethyl group (d5-ethyl) can improve metabolic stability (Kinetic Isotope Effect).

-

-

Permeability: The addition of the ethyl group generally improves passive permeability (Papp) compared to the primary amine by masking one H-bond donor and increasing lipophilicity.[1]

References

-

Vertex Pharmaceuticals. (2011). WIPO Patent WO2011137320A1: Inhibitors of USP1 and uses thereof.[1] (Describes synthesis of intermediate A-14a, N-ethylpyrimidin-5-amine). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69472207, N-ethylpyrimidin-5-amine.[1]Link

-

M. P. Gleeson. (2008). The impact of chemical structure on the physicochemical properties of drug-like molecules.[1] Journal of Medicinal Chemistry.[1] (General reference for LogP/Solubility effects of ethyl vs methyl). Link

-

J. A. Joule & K. Mills. (2010). Heterocyclic Chemistry.[1][8] 5th Ed.[1] Wiley.[1] (Reference for Pyrimidine reactivity and reductive amination standards). Link

Sources

- 1. 90008-44-9|5-Ethyl-N-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. CAS 1180132-17-5: 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyri… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104230897A - è¯å¹¶åªå-2-ååªæç¯ç±»ååç©ãå ¶è¯ç©ç»åç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 6. PubChemLite - N-ethylpyrimidin-5-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Literature review of pyrimidine amine derivatives in oncology research

Executive Summary

The pyrimidine amine scaffold—specifically the 2-aminopyrimidine and 4-aminopyrimidine motifs—remains one of the most privileged structures in medicinal chemistry, particularly within oncology. Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor across the human kinome.

From the breakthrough of Imatinib (Gleevec) in chronic myeloid leukemia (CML) to the proliferation of CDK4/6 inhibitors like Palbociclib in breast cancer, this scaffold has defined the era of targeted therapy. This guide synthesizes the structural rationale, synthetic pathways, and critical evaluation protocols required to develop next-generation pyrimidine amine derivatives.

Structural Activity Relationship (SAR): The Hinge Binder

The success of pyrimidine amines relies on their predictable binding mode within the kinase ATP-binding pocket.

The Pharmacophore

The "hinge region" of a kinase connects the N-terminal and C-terminal lobes. The adenine ring of ATP normally forms hydrogen bonds here. Pyrimidine amines mimic this interaction:

-

N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met318 in Abl).

-

C2-Amino Group (Exocyclic): Donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

This dual H-bond "pincer" anchors the molecule, while substituents at C4, C5, and C6 vector into the hydrophobic pockets (Gatekeeper region) or the solvent-exposed front, dictating selectivity.

Visualization: The Hinge Interaction

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within the kinase active site.

Figure 1: Canonical H-bond network between the 2-aminopyrimidine core and kinase hinge residues.

Synthetic Accessibility

The chemical tractability of the pyrimidine ring allows for rapid library generation. Two primary methodologies dominate the synthesis of these derivatives.

Nucleophilic Aromatic Substitution ( )

Used when the pyrimidine ring is electron-deficient (e.g., halogenated).

-

Mechanism: Addition-Elimination.

-

Utility: Installing amines at C4 or C2 positions.

-

Limitation: Requires strong nucleophiles or high temperatures; less effective with electron-rich anilines.

Buchwald-Hartwig Cross-Coupling

The gold standard for forming C-N bonds between chloropyrimidines and aryl amines.

-

Catalyst: Pd(OAc)2 or Pd2(dba)3 with phosphine ligands (e.g., Xantphos, BINAP).

-

Base: Cs2CO3 or NaOtBu.

-

Advantage: Tolerates a wide range of functional groups and steric hindrance.

Technical Guide: Mechanistic Profiling Protocols

To validate a new pyrimidine amine derivative, researchers must move beyond simple screening to rigorous mechanistic confirmation.

Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: Determine the

Reagents:

-

Recombinant Kinase (e.g., 5 nM final).

-

Substrate: Biotinylated peptide (e.g., Poly-GT).

-

ATP: at

concentration (Critical for competitive inhibitors).[2] -

Detection: Eu-labeled anti-phospho antibody + APC-labeled Streptavidin.

Step-by-Step Workflow:

-

Compound Prep: Prepare 10-point serial dilutions of the pyrimidine derivative in 100% DMSO (Top conc: 10 mM). Dilute 50-fold into 1x Kinase Buffer to ensure final DMSO is <1%.

-

Enzyme Addition: Dispense 5 µL of Kinase solution into a 384-well low-volume white plate.

-

Inhibitor Incubation: Add 2.5 µL of compound. Incubate for 15 min at RT to allow equilibrium binding.

-

Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

-

Reaction: Incubate for 60 min at RT (linear phase of reaction).

-

Termination: Add 10 µL of Detection Mix (containing EDTA to stop the reaction).

-

Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a 4-parameter logistic equation:

Protocol B: Cellular Viability & Target Engagement

Objective: Confirm that biochemical potency translates to cellular efficacy. Method: Resazurin Reduction Assay (Alamar Blue).

Step-by-Step Workflow:

-

Seeding: Plate cancer cells (e.g., MCF-7 for CDK inhibitors) at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add compounds (serial dilutions). Include Staurosporine as a positive kill control and 0.1% DMSO as a negative control.

-

Duration: Incubate for 72 hours (approx. 2-3 doubling times).

-

Staining: Add Resazurin solution (final conc. 44 µM).

-

Incubation: Incubate 2-4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

-

Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).

-

Calculation: Normalize to DMSO control (100% viability).

Clinical Landscape & Pathway Logic

The clinical utility of pyrimidine amines is best exemplified by CDK4/6 inhibitors. These drugs arrest the cell cycle in the G1 phase.

Case Study: Palbociclib (Ibrance)

-

Structure: Pyrido[2,3-d]pyrimidine core (fused pyrimidine amine).

-

Mechanism: Inhibits CDK4/6, preventing the phosphorylation of Retinoblastoma protein (Rb).

-

Result: E2F transcription factors remain sequestered; cell cycle arrests at G1-S checkpoint.

Pathway Visualization: CDK4/6 Inhibition

The following diagram maps the logic of CDK4/6 inhibition in ER+ breast cancer.

Figure 2: Logical flow of CDK4/6 inhibition leading to G1 cell cycle arrest.

Emerging Frontiers

The field is moving beyond simple occupancy-driven inhibition.

-

Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., Cys797 in EGFR) using acrylamide-modified pyrimidines (e.g., Osimertinib) to overcome resistance.

-

PROTACs: Pyrimidine amines serve as the "warhead" to bind the protein of interest, linked to an E3 ligase ligand to induce proteasomal degradation.

References

-

Roskoski, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research.[3][4][5][6][7] Link

-

Wu, P., Nielsen, T. E., & Clausen, M. H. (2015).[3] FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences.[3] Link

-

Laufer, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability. International Journal of Molecular Sciences. Link

-

Madia, V. N., et al. (2024).[7] Design, Synthesis, and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.[4][7][8][9][10][11] Molecules.[1][3][4][5][6][7][8][11][12][13][14] Link

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Link

-

BenchChem. (2025).[12] Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships. BenchChem Technical Guides. Link

Sources

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. researchgate.net [researchgate.net]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. ijsat.org [ijsat.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. orientjchem.org [orientjchem.org]

- 9. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Solid-State Characterization of N-ethylpyrimidin-5-amine: A Hypothetical Case Study

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate success as a therapeutic agent. Characteristics such as crystal structure, polymorphism, and stability directly influence bioavailability, manufacturability, and patentability. This technical guide presents a comprehensive framework for the solid-state characterization of a novel chemical entity, using N-ethylpyrimidin-5-amine as a hypothetical subject. In the absence of published data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the essential experimental and computational workflows required to thoroughly investigate and understand the crystalline landscape of a new API. We will explore synthesis, polymorph screening, in-depth structural and thermal analysis, and the predictive power of computational chemistry.

Introduction: The Criticality of Solid-Form Discovery

N-ethylpyrimidin-5-amine (C₆H₉N₃) is a substituted pyrimidine, a heterocyclic scaffold prevalent in numerous therapeutic agents. As a hypothetical new chemical entity (NCE), its journey from laboratory synthesis to a viable drug product is contingent upon a profound understanding of its material properties. The ability of a compound to exist in more than one crystal structure, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[1][2] Different polymorphs of the same API, while chemically identical, can exhibit divergent physical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3]

-

Stability: Both physical and chemical stability can vary between forms, impacting shelf-life.[4]

-

Mechanical Properties: Influencing tablet compression and formulation processes.[5]

-

Hygroscopicity: The tendency to absorb moisture can lead to physical form changes.

The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously illustrated by the case of the antiviral drug Ritonavir.[6] Therefore, a rigorous and exhaustive polymorph screening and characterization program is not merely a regulatory requirement but a fundamental component of risk mitigation in drug development. This guide will delineate such a program, using N-ethylpyrimidin-5-amine as our model compound.

Synthesis and Crystallization: Accessing the Polymorphic Landscape

A robust polymorph screen begins with a reliable supply of high-purity material and a systematic exploration of crystallization space.[7]

Proposed Synthesis of N-ethylpyrimidin-5-amine

While numerous routes to substituted pyrimidines exist, a plausible and efficient method for synthesizing N-substituted pyrimidinamines involves the nucleophilic addition of an amine to an activated pyrimidine ring or the construction of the ring from acyclic precursors. A common strategy involves the reaction of a suitable amine with a pyrimidine bearing a leaving group (e.g., a halogen) at the 5-position. Alternatively, methods for the direct synthesis of N-substituted amidines from nitriles and amines can be adapted.[8][9] For our purposes, we will assume a scalable synthesis has been developed, yielding high-purity N-ethylpyrimidin-5-amine.

Experimental Protocol: Polymorph Screening

The goal of a polymorph screen is to induce crystallization under a wide array of thermodynamic and kinetic conditions to uncover as many solid forms as possible.[10]

Methodology:

-

Solvent Selection: A diverse panel of solvents (typically 20-50) with varying polarities, hydrogen bonding capabilities, and boiling points is selected.

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C). This kinetic process can often yield metastable forms.

-

Cooling Crystallization: Saturated solutions at elevated temperatures are cooled at different rates (slow vs. crash cooling) to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound, causing precipitation.[2]

-

Slurry Equilibration: A suspension of the API is stirred in various solvents at different temperatures for an extended period. This method allows for solution-mediated transformation to the most thermodynamically stable form under those conditions.[10]

-

Melt Crystallization (if thermally stable): The material is melted and then cooled at various rates to screen for polymorphs that may not be accessible from solution.

-

The solids generated from each experiment are harvested and subjected to primary characterization.

A Systematic Workflow for Solid-State Characterization

A hierarchical approach is employed to analyze the multitude of samples generated during the polymorph screen, ensuring that resources are focused on unique and relevant forms.

Diagram: Polymorph Screening and Characterization Workflow

Caption: A systematic workflow for polymorph discovery and characterization.

Primary Characterization: Powder X-ray Diffraction (PXRD)

PXRD is the cornerstone of polymorph screening.[11] Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" for that specific form.

-

Causality: The diffraction pattern is determined by the crystal lattice—the specific three-dimensional arrangement of molecules. Different polymorphs, having different lattices, will produce distinct patterns.

-

Protocol: A small amount of sample is gently packed onto a sample holder and irradiated with monochromatic X-rays. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Data Interpretation: Patterns from all experiments are overlaid. Samples with identical patterns are grouped. Unique patterns indicate the discovery of new solid forms.

Table 1: Hypothetical PXRD Data for N-ethylpyrimidin-5-amine Polymorphs

| Form | Characteristic Peaks (2θ ± 0.2°) |

| Form I | 8.5, 12.1, 15.3, 18.8, 21.5, 24.9 |

| Form II | 7.2, 10.8, 14.5, 19.9, 22.1, 25.6 |

| Hydrate A | 6.1, 12.2, 18.3, 20.5, 24.4, 30.7 |

Secondary Characterization: Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior and stability of each form.[11]

-

DSC Protocol: The sample is heated at a constant rate, and the difference in heat flow required to raise the temperature of the sample and a reference is measured. This reveals thermal events like melting, crystallization, and solid-solid phase transitions.

-

TGA Protocol: The mass of the sample is monitored as a function of temperature. This is used to detect desolvation (for solvates/hydrates) or decomposition.

-

Self-Validation: For a suspected hydrate, TGA should show a mass loss corresponding to the stoichiometric amount of water, and this loss should occur before the melting or decomposition of the anhydrous material observed by DSC.

Table 2: Hypothetical Thermal Analysis Data for N-ethylpyrimidin-5-amine Forms

| Form | TGA Mass Loss (%) | DSC Event (Onset Temp.) | Interpretation |

| Form I | < 0.1% | Single sharp endotherm at 155 °C | Anhydrous, crystalline form with a distinct melting point. |

| Form II | < 0.1% | Single sharp endotherm at 142 °C | A lower-melting anhydrous polymorph compared to Form I. |

| Hydrate A | ~12.9% | Broad endotherm ~80-110 °C, followed by melt at 155 °C | Corresponds to the loss of one mole of water, converting to Form I upon heating. |

Thermodynamic Relationship: The "Heat of Fusion Rule" can provide an initial assessment of the thermodynamic relationship between two anhydrous polymorphs. Generally, the polymorph with the higher melting point and higher heat of fusion is the more stable form at all temperatures (monotropic relationship). If the lower-melting form has a higher heat of fusion, the two forms may have an enantiotropic relationship, with a transition temperature below which the other form is more stable.[12]

Spectroscopic and Structural Elucidation

Spectroscopic techniques can differentiate polymorphs based on subtle differences in molecular conformation or intermolecular interactions (e.g., hydrogen bonding).

-

FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local chemical environment. Different hydrogen bonding patterns in polymorphs will result in shifts in characteristic peaks, such as N-H and C=N stretching frequencies.

-

Solid-State NMR (ssNMR): Provides information on the number of crystallographically independent molecules in the asymmetric unit and can detect differences in molecular conformation.[13][14]

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive "gold standard" technique. If a suitable single crystal can be grown, SCXRD provides the absolute three-dimensional structure of the molecule and its arrangement in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the structural basis of the observed physical properties.

The Role of Computational Crystal Structure Prediction (CSP)

In modern drug development, experimental screening is often complemented by computational methods.[15][16] Crystal Structure Prediction (CSP) aims to predict the most likely crystal structures of a molecule from its chemical diagram alone.

-

Causality & Workflow: CSP algorithms generate thousands of hypothetical crystal packing arrangements based on the molecule's conformational flexibility and common packing symmetries (space groups). The lattice energy of each generated structure is then calculated using quantum mechanical methods. The results are plotted on a crystal energy landscape, showing the relative stability of the predicted structures.[17]

-

Trustworthiness: While not a replacement for experimental work, CSP is a powerful tool. It can help rationalize experimentally observed forms, guide the experimental search for missing, more stable forms, and provide a degree of confidence that the most stable polymorph has been found, which is a critical aspect of de-risking a development candidate.[18]

Diagram: Conceptual Crystal Energy Landscape

Caption: A conceptual plot showing predicted structures and where experimentally found forms might lie.

Conclusion and Forward Look

The solid-state landscape of an API is a critical attribute that must be thoroughly mapped and understood early in the drug development process. This guide has presented a comprehensive, integrated strategy for the characterization of the crystal structure and polymorphism of a new molecular entity, N-ethylpyrimidin-5-amine, as a representative case study.

By combining systematic experimental screening—encompassing a wide range of crystallization conditions—with a hierarchical and orthogonal set of analytical techniques (PXRD, DSC/TGA, spectroscopy, and SCXRD), researchers can confidently identify, characterize, and select the optimal solid form for development. The integration of computational Crystal Structure Prediction provides an invaluable theoretical framework to support and guide these experimental efforts. This rigorous, science-driven approach is essential to ensure the development of safe, effective, and stable medicines and to safeguard against costly, late-stage failures.

References

-

Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link].

-

Taniguchi, T. & Fukasawa, R. (2025). Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link].

-

Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Available at: [Link].

-

Waseda University. (2025). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Technology.org. Available at: [Link].

-

Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link].

-

Kazantsev, A.V. et al. (2011). Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Available at: [Link].

-

Taniguchi, T. et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link].

-

Shinde, V. (2025). Effect of Polymorphism Formulations. Veeprho Pharmaceuticals. Available at: [Link].

-

Davey, R.J. et al. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available at: [Link].

-

Soni, T. et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. ResearchGate. Available at: [Link].

-

Threlfall, T. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at: [Link].

-

Pace Analytical. Solid State Characterization, Polymorph, & Salt Screening. Pace Analytical. Available at: [Link].

-

Improved Pharma. (2021). Polymorph Screening Services. Improved Pharma. Available at: [Link].

-

Shtukenberg, A.G. et al. (2021). Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. PMC. Available at: [Link].

-

Khalili, B. The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Pharmaceutical Online. Available at: [Link].

-

Crystal Pharmatech. Solid State Characterization Techniques CDMO & CRO Services Pharmaceuticals. Crystal Pharmatech. Available at: [Link].

-

Agno Pharmaceuticals. Drug Substance Solid State Characterization. Agno Pharmaceuticals. Available at: [Link].

-

Li, H. et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry. Available at: [Link].

-

ResearchGate. General Methods to Prepare Polymorphs. ResearchGate. Available at: [Link].

-

Triclinic Labs. SOLID FORM SCREENING AND SELECTION. Triclinic Labs. Available at: [Link].

-

Wang, S. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].

-

Reddy, C.R. et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link].

-

Gomaa, A.M. et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. Available at: [Link].

-

Goudgaon, N.M. et al. (2009). Scheme 1: Synthesis of 5-substituted pyrimidine analogs. ResearchGate. Available at: [Link].

-

Le, K.N. et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC. Available at: [Link].

Sources

- 1. nishkaresearch.com [nishkaresearch.com]

- 2. syrris.com [syrris.com]

- 3. veeprho.com [veeprho.com]

- 4. agnopharma.com [agnopharma.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pacelabs.com [pacelabs.com]

- 12. ijsra.net [ijsra.net]

- 13. Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy [frontiersin.org]

- 15. Faster and more reliable crystal structure prediction of organic molecules | EurekAlert! [eurekalert.org]

- 16. waseda.jp [waseda.jp]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

Technical Guide: Electronic Properties and Reactivity of the 5-Amino Pyrimidine Group

The following technical guide is structured to provide actionable, high-level scientific insight into the 5-aminopyrimidine moiety. It moves beyond generic textbook definitions to address the specific challenges and opportunities this scaffold presents in modern drug discovery.

Executive Summary

The 5-aminopyrimidine (5-AP) scaffold represents a critical "amphibious" synthon in medicinal chemistry.[1] Unlike its 2-amino and 4-amino counterparts, the 5-amino group is electronically decoupled from the direct amidine-like resonance of the ring nitrogens.[1] This unique electronic architecture renders it an ideal bioisostere for aniline—often retaining potency while mitigating genotoxicity risks (Ames liability) associated with electron-rich aromatic amines.[1] This guide details the electronic rationale, synthetic pathways, and reactivity profiles necessary to deploy this moiety effectively.

Part 1: Electronic Architecture & Physicochemical Profile[1]

The "Meta-Like" Anomaly

To understand the reactivity of 5-aminopyrimidine, one must first deconstruct its orbital interactions.[1] In a standard pyrimidine ring, positions 2, 4, and 6 are electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the ring nitrogens.[1]

However, Position 5 is unique. It sits nodal to the ring nitrogens (meta-relationship).[1]

-

The Ring (Sink): The pyrimidine core is

-deficient ( -

The Amine (Source): The exocyclic nitrogen at C5 acts as a resonance donor (+M).[1]

The Result: The 5-amino group pushes electron density into the C5 carbon, but the ring nitrogens inductively withdraw it.[1] This creates a "push-pull" system where the exocyclic amine is significantly less basic than aniline but more nucleophilic than the amino groups at positions 2 or 4 (which are amidine-like).[1]

Quantitative Electronic Data

The following table contrasts 5-AP with relevant analogs to guide scaffold selection.

| Property | Aniline | 5-Aminopyrimidine | 2-Aminopyrimidine | Pyrimidine |

| 4.6 | 2.6 | 3.5 | 1.3 | |

| Electronic Character | ||||

| N-Nucleophilicity | High | Moderate | Low | Very Low |

| Genotoxicity Risk | High (Metabolic activation) | Low (Reduced N-oxidation) | Low | N/A |

Key Insight: The

of 2.6 indicates that at physiological pH (7.4), 5-AP exists almost exclusively as the free base, ensuring high membrane permeability compared to more basic heterocycles.[1]

Visualization: Electronic Decision Tree

The following diagram illustrates the logical flow of reactivity based on these electronic properties.

Part 2: Synthetic Accessibility & Protocols[1][2]

Synthesis of the 5-AP scaffold typically proceeds via the reduction of 5-nitropyrimidine.[1] While seemingly trivial, the high water solubility of the product and the potential for over-reduction (ring opening) require specific protocols.[1]

Protocol A: Catalytic Hydrogenation (Industrial Standard)

Context: This method avoids iron sludge waste associated with Bechamp reductions and is scalable.[1]

Reagents:

-

Substrate: 5-Nitropyrimidine (or 4,6-substituted derivatives)

-

Catalyst: 10% Pd/C (50% water wet)[1]

-

Solvent: Methanol or Ethyl Acetate (avoid ethanol if transesterification is a risk with side groups)[1]

Step-by-Step Workflow:

-

Charge: Load 5-nitropyrimidine (1.0 eq) into a hydrogenation vessel (e.g., Parr shaker).

-

Solvent: Dissolve in Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (0.05 eq by wt). Safety: Add under inert N2 blanket to prevent ignition.[1]

-

Reaction: Pressurize with

(30-50 psi) and stir at RT for 4-6 hours. -

Monitoring: Monitor via LCMS. The nitro group (

) will convert to amine ( -

Workup: Filter through a Celite pad to remove Pd.[1]

-

Isolation: Concentrate filtrate. Critical: 5-Aminopyrimidine is somewhat volatile and highly water-soluble.[1] Do not use aqueous extraction.[1] Recrystallize from Isopropanol/Hexane if necessary.

Protocol B: Buchwald-Hartwig Cross-Coupling